1-[2-(4-iodophenoxy)ethoxy]-2-methoxybenzene
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Overview
Description
1-[2-(4-iodophenoxy)ethoxy]-2-methoxybenzene, commonly known as IPEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IPEB is a synthetic compound that is used in various scientific experiments to study its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of IPEB involves its interaction with various biological targets, including proteins and enzymes. IPEB has been shown to inhibit the activity of some enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. IPEB has also been shown to interact with some proteins involved in signal transduction pathways, such as protein kinase C.
Biochemical and Physiological Effects:
IPEB has been shown to have various biochemical and physiological effects, depending on the target it interacts with. It has been shown to have anti-inflammatory effects by inhibiting the activity of some enzymes involved in the inflammatory response. IPEB has also been shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Advantages and Limitations for Lab Experiments
One of the advantages of using IPEB in lab experiments is its fluorescent properties, which make it a useful tool for studying protein-ligand interactions. Moreover, its potential applications in drug delivery systems make it a promising compound for future research. However, one of the limitations of using IPEB in lab experiments is its synthetic nature, which may limit its applicability in some biological systems.
Future Directions
There are several future directions for research on IPEB. One of the directions is to study its potential applications in drug delivery systems. Another direction is to study its interactions with different biological targets to understand its mechanism of action better. Moreover, further research is needed to explore the potential of IPEB as a molecular imaging agent and its applications in various fields, such as neurodegenerative diseases and cancer.
Conclusion:
In conclusion, 1-[2-(4-iodophenoxy)ethoxy]-2-methoxybenzene (IPEB) is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. IPEB has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in drug delivery systems and molecular imaging. Further research is needed to explore its full potential and to understand its interactions with different biological targets.
Synthesis Methods
The synthesis of IPEB involves a series of chemical reactions that result in the formation of the final compound. The first step involves the reaction of 4-iodophenol with 2-bromoethyl ether to form 2-(4-iodophenoxy)ethanol. The second step involves the reaction of 2-(4-iodophenoxy)ethanol with 2-methoxybenzoyl chloride to form 1-[2-(4-iodophenoxy)ethoxy]-2-methoxybenzene (IPEB).
Scientific Research Applications
IPEB has been extensively studied in various scientific experiments due to its potential applications in different fields. It has been used as a fluorescent probe to study protein-ligand interactions. IPEB has also been used as a molecular imaging agent to study the distribution and metabolism of drugs in vivo. Moreover, IPEB has been studied for its potential applications in drug delivery systems.
properties
IUPAC Name |
1-iodo-4-[2-(2-methoxyphenoxy)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IO3/c1-17-14-4-2-3-5-15(14)19-11-10-18-13-8-6-12(16)7-9-13/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMGOPATUXHZAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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